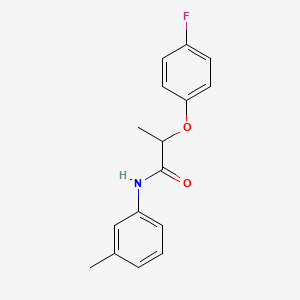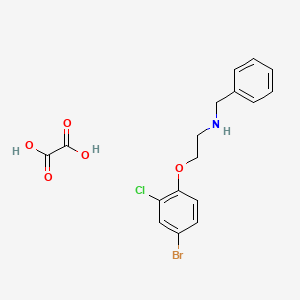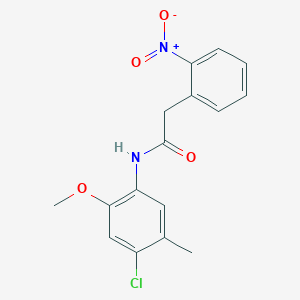
N-butan-2-yl-4-(2-propan-2-yloxyphenoxy)butan-1-amine;oxalic acid
Übersicht
Beschreibung
N-butan-2-yl-4-(2-propan-2-yloxyphenoxy)butan-1-amine;oxalic acid is a complex organic compound that features both amine and ether functional groups
Wissenschaftliche Forschungsanwendungen
N-butan-2-yl-4-(2-propan-2-yloxyphenoxy)butan-1-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
Safety and Hazards
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-butan-2-yl-4-(2-propan-2-yloxyphenoxy)butan-1-amine typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the butan-2-yl group, followed by the introduction of the propan-2-yloxyphenoxy group. The final step involves the formation of the amine group. Reaction conditions such as temperature, pressure, and the use of catalysts can vary depending on the specific synthetic route chosen.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction conditions is common in industrial settings to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-butan-2-yl-4-(2-propan-2-yloxyphenoxy)butan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as solvent choice, temperature, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-butan-2-yl-4-(2-methoxyphenoxy)butan-1-amine: Similar structure but with a methoxy group instead of a propan-2-yloxy group.
N-butan-2-yl-4-(2-ethoxyphenoxy)butan-1-amine: Similar structure but with an ethoxy group instead of a propan-2-yloxy group.
Uniqueness
N-butan-2-yl-4-(2-propan-2-yloxyphenoxy)butan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
IUPAC Name |
N-butan-2-yl-4-(2-propan-2-yloxyphenoxy)butan-1-amine;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO2.C2H2O4/c1-5-15(4)18-12-8-9-13-19-16-10-6-7-11-17(16)20-14(2)3;3-1(4)2(5)6/h6-7,10-11,14-15,18H,5,8-9,12-13H2,1-4H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCCLLVFXVXEAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCCCCOC1=CC=CC=C1OC(C)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-chloro-6-nitrophenyl)thio]-N-(4-fluorophenyl)benzamide](/img/structure/B4042446.png)
![N-ethyl-2-{[2-(2-fluorophenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4042449.png)
![N-[2-(4-chloro-2-prop-2-enylphenoxy)ethyl]butan-2-amine;oxalic acid](/img/structure/B4042455.png)
![N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-4-methyl-3-nitrobenzamide](/img/structure/B4042465.png)

![1-[2-(2-chloro-5-methylphenoxy)ethyl]-3-methylpiperidine oxalate](/img/structure/B4042477.png)

![6-ethyl-3-(isoxazol-3-ylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4042488.png)
![4-[3-(2-Bromo-4-chlorophenoxy)propyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4042505.png)
![[3-(2-bromo-6-chloro-4-methylphenoxy)propyl]dimethylamine oxalate](/img/structure/B4042520.png)

![[4-(4-bromophenoxy)butyl]sec-butylamine oxalate](/img/structure/B4042535.png)
![5-[(4-Phenylbutanoyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B4042543.png)
![4-[(cyclobutylcarbonyl)amino]-N-methyl-N-(3-phenylpropyl)benzamide](/img/structure/B4042549.png)
